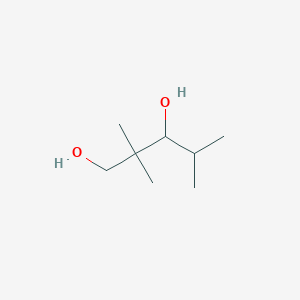

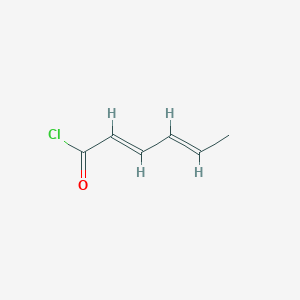

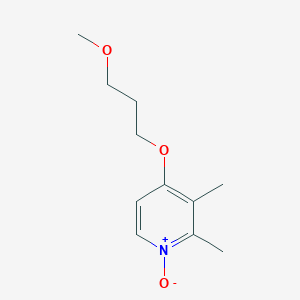

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

説明

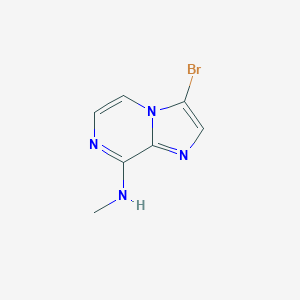

The compound “4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide” is a related compound of Rabeprazole . Rabeprazole is a drug used for gastric acid suppression .

Synthesis Analysis

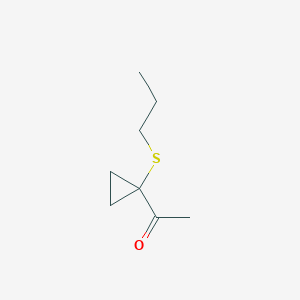

The synthesis of this compound involves the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl} methylthio}-H- benzmidazole followed by oxidation in the presence of a suitable oxidizing agent .Molecular Structure Analysis

The molecular formula of this compound is C18H21N3O4S . The molecule contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .科学的研究の応用

Application in Pharmaceutical Industry

Summary of the Application

“4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide” is involved in the synthesis of Rabeprazole . Rabeprazole is a Proton-pump inhibitor used for heartburn, acid reflux, and GORD (gastro-oesophageal reflux disease). It’s also used to prevent and treat stomach ulcers .

Methods of Application or Experimental Procedures

The synthesis of Rabeprazole involves various organic transformations . In a typical sequence, a pyridine derivative is treated with a suitably substituted alcohol in the presence of a strong base to get a corresponding 4-alkoxy intermediate. This intermediate on further reaction with acetic anhydride yields an O-acetyl intermediate .

Results or Outcomes

The synthesis of these impurities is highly useful for the bulk manufacturers of the Proton-pump inhibitor drug Rabeprazole and useful for the analytical development of the drug and regulatory agencies . The synthesis strategy is advantageous from the commercial scale-up point and would help in reducing the overall timeline and cost for the large scale manufacture of Rabeprazole sodium .

Safety And Hazards

特性

IUPAC Name |

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQKWDSCDLYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434162 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |

CAS RN |

117977-18-1 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。